molecular formula C9H13N3O B12073619 6-(3-Methoxyazetidin-1-yl)pyridin-2-amine

6-(3-Methoxyazetidin-1-yl)pyridin-2-amine

Cat. No.: B12073619
M. Wt: 179.22 g/mol
InChI Key: BTZRCGRHEAMYJI-UHFFFAOYSA-N
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Description

6-(3-Methoxyazetidin-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an azetidine ring bearing a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyazetidin-1-yl)pyridin-2-amine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized by reacting an appropriate amine with an epoxide under basic conditions.

    Methoxylation: The azetidine ring is then methoxylated using methanol and a suitable catalyst.

    Coupling with Pyridine: The methoxyazetidine is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling step and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyazetidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a piperidine derivative.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

6-(3-Methoxyazetidin-1-yl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound can be used in studies investigating the interaction of heterocyclic amines with biological targets.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyazetidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyazetidin-1-yl)pyridin-3-amine
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine

Uniqueness

6-(3-Methoxyazetidin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyazetidine moiety with a pyridine ring makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

6-(3-methoxyazetidin-1-yl)pyridin-2-amine

InChI

InChI=1S/C9H13N3O/c1-13-7-5-12(6-7)9-4-2-3-8(10)11-9/h2-4,7H,5-6H2,1H3,(H2,10,11)

InChI Key

BTZRCGRHEAMYJI-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=CC=CC(=N2)N

Origin of Product

United States

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